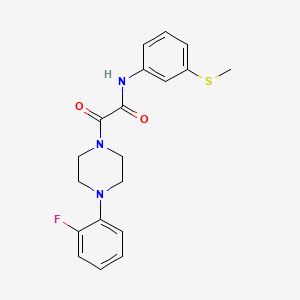

2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O2S/c1-26-15-6-4-5-14(13-15)21-18(24)19(25)23-11-9-22(10-12-23)17-8-3-2-7-16(17)20/h2-8,13H,9-12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAXUGQDPJNHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide typically involves multiple steps:

Formation of Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.

Acylation Reaction: The piperazine derivative is then subjected to acylation with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the oxoacetamide moiety, potentially converting it to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(2-fluorophenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The piperazine ring and fluorophenyl group can facilitate binding to receptors or enzymes, while the oxoacetamide moiety may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Acetamide Scaffolds

The following table highlights key structural analogues and their pharmacological or physicochemical properties:

Key Observations:

- Substituent Position : The 3-(methylthio)phenyl group in the target compound introduces a sulfur atom, which may enhance metabolic stability compared to oxygen-containing substituents (e.g., methoxy in ) .

- Receptor Affinity : Piperazine derivatives with para-substituted aryl groups (e.g., 4-methoxyphenyl in ) often exhibit higher 5-HT2A receptor affinity, while ortho-substitution (e.g., 2-fluorophenyl) may favor 5-HT1A interactions .

Pharmacological Activity and Receptor Binding

- 5-HT Receptor Modulation : Piperazine-acetamide derivatives frequently target 5-HT receptors. For example, compounds with 4-phenylpiperazine moieties (e.g., ) show moderate 5-HT1A affinity (Ki = 27–46 nM) and high 5-HT2A antagonism (Ki = 15 nM). The target compound’s fluorophenyl group may enhance selectivity due to fluorine’s electronegativity and small atomic radius .

- Antagonist vs. Agonist Profiles : Introduction of bulky substituents (e.g., benzothiazole in ) can shift activity toward 5-HT2A antagonism, whereas smaller groups (e.g., methylthio) may favor partial agonism .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : Piperazine-acetamide derivatives typically have molecular weights of 400–500 g/mol. The target compound’s exact mass is estimated at ~425 g/mol, comparable to analogues in (MW = 503.4 g/mol) and (MW = 487.0 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.